(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate
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Description
Scientific Research Applications
Chiral Auxiliaries and Synthesis Building Blocks
- Synthesis and Applications of Chiral Auxiliaries : The compound has been employed as a chiral auxiliary, demonstrating its effectiveness in the preparation of enantiomerically pure compounds. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used in dipeptide synthesis, showcasing the compound's utility in achieving high enantioselectivity for the synthesis of amino acid derivatives with excellent selectivity ratios (Studer, Hintermann, & Seebach, 1995).
Synthesis of Amino Acid Derivatives
- Large-Scale Preparation of Pyrrolidine Analogs : Another study focuses on the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, indicating the importance of these pyrrolidine derivatives in medicinal chemistry and as intermediates in the synthesis of biologically active compounds (Yoshida et al., 1996).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis and Antimicrobial Activity : Research has also explored the microwave-assisted synthesis of pyrrolidine derivatives, starting from 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, for the development of antimicrobial agents. This underscores the role of these compounds in the rapid synthesis of potential therapeutic agents with significant yields and biological activities (Sreekanth & Jha, 2020).
Polymer Synthesis
- Synthesis and Properties of Ortho-Linked Polyamides : Another application area is in the synthesis of polymers. Compounds related to (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate have been used as starting materials for the synthesis of polyamides with flexible main-chain ether linkages, indicating their versatility in material science for creating polymers with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-5-23-17(21)16-12-15(11-14-9-7-6-8-10-14)13-20(16)18(22)24-19(2,3)4/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCWKVZFUSQDJR-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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